N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The adamantane moiety in the compound adds to its structural uniqueness and potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s important to note that the understanding of the biochemical pathways is dependent on the identification of the compound’s targets, which is currently unknown .
Result of Action
As the compound’s targets and mode of action are identified, the resulting molecular and cellular effects will become clearer .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of the Adamantane Moiety: The adamantane-1-carboxylic acid is then coupled with the benzothiazole derivative using amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the adamantane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
Adamantane derivatives: Compounds like amantadine and memantine, which contain the adamantane moiety, are used in the treatment of neurological disorders.
Uniqueness
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is unique due to the combination of the benzothiazole and adamantane moieties, which confer distinct pharmacological properties. This dual functionality makes it a promising candidate for drug development and other scientific applications.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-11-3-12(2)17-16(4-11)24-19(21-17)22-18(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h3-4,13-15H,5-10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFQFXCGFQIZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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